3,4-Dimethylphenanthrene

Description

Systematic IUPAC Nomenclature and Alternative Naming Conventions

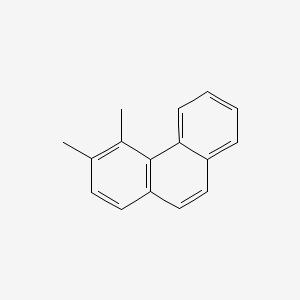

The systematic name assigned to this compound under the International Union of Pure and Applied Chemistry (IUPAC) guidelines is 3,4-dimethylphenanthrene . This nomenclature reflects the phenanthrene backbone—a polycyclic aromatic hydrocarbon comprising three fused benzene rings—with two methyl substituents located at the 3rd and 4th positions of the central ring.

Alternative naming conventions include This compound in isooctane , a descriptor emphasizing its common solvent association in analytical preparations. Additionally, the compound is referenced as Phenanthrene, 3,4-dimethyl- in regulatory and industrial databases, aligning with the International Chemical Identifier (InChI) system. Cross-referenced identifiers include the European Community (EC) Number 242-983-0 and the DSSTox Substance ID DTXSID90941034 , both critical for harmonized regulatory tracking.

Molecular Formula and Structural Isomerism Considerations

The molecular formula of this compound is C₁₆H₁₄ , corresponding to a molecular weight of 206.28 g/mol . This formula is consistent with the addition of two methyl groups (-CH₃) to the phenanthrene framework (C₁₄H₁₀), resulting in a saturated hydrocarbon structure.

Structural isomerism arises from the variable positioning of methyl groups on the phenanthrene skeleton. For instance:

- 2,3-Dimethylphenanthrene (CAS 77243-27-9) features methyl groups at positions 2 and 3.

- 3,6-Dimethylphenanthrene (CAS 1576-67-6) substitutes positions 3 and 6, altering physicochemical properties such as melting and boiling points.

- 1,4-Dimethylphenanthrene (CAS 22349-59-3) demonstrates how positional changes impact spectroscopic profiles and reactivity.

These isomers, while sharing the molecular formula C₁₆H₁₄, exhibit distinct chromatographic retention times and nuclear magnetic resonance (NMR) spectral patterns due to differences in symmetry and electronic environments.

CAS Registry Number and Cross-Referenced Chemical Identifiers

The Chemical Abstracts Service (CAS) Registry Number for this compound is 66291-31-4 , a unique identifier pivotal for substance tracking in scientific and commercial databases. Complementary identifiers include:

| Identifier Type | Value | Source |

|---|---|---|

| DSSTox Substance ID | DTXSID90941034 | |

| European EC Number | 242-983-0 | |

| InChIKey | MVKMRUGPOSSXNO-UHFFFAOYSA-N | |

| SMILES | Cc1ccc2ccc3ccccc3c2c1C | |

| Wikidata Entry | Q82917806 |

The InChIKey and SMILES notations encode the compound’s stereochemical and connectivity data, enabling precise computational modeling and database retrieval. Regulatory frameworks, such as the U.S. Environmental Protection Agency’s DSSTox , utilize these identifiers to map environmental and toxicological data.

Properties

IUPAC Name |

3,4-dimethylphenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14/c1-11-7-8-14-10-9-13-5-3-4-6-15(13)16(14)12(11)2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVKMRUGPOSSXNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C=CC3=CC=CC=C32)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60216504 | |

| Record name | Phenanthrene, 3,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60216504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66291-31-4 | |

| Record name | Phenanthrene, 3,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066291314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenanthrene, 3,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60216504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Furan/Dimethyl-1-Naphthyne [4+2] Cycloaddition

The cornerstone of modern 3,4-DMP synthesis involves a furan-dimethyl-1-naphthyne cycloaddition reaction. This method, developed by researchers at the Journal of Organic Chemistry, proceeds through a thermally induced Diels-Alder mechanism. Key steps include:

Naphthyne Precursor Synthesis :

Endooxide Deoxygenation :

Table 1. Optimization of Cycloaddition-Deoxygenation Parameters

| Parameter | Optimal Condition | Yield Impact (±%) |

|---|---|---|

| Naphthyne Generation Temp | 110°C | +22 |

| TMSI Equivalents | 3.5 | +15 |

| Chromatography Eluent | Hexane:EtOAc (98:2) | +9 |

Friedel-Crafts Cyclization Routes

γ-Butyrolactone/AlCl₃-Mediated Cyclization

Alternative pathways employ Friedel-Crafts chemistry to construct the phenanthrene skeleton:

Substrate Preparation :

p-Xylene reacts with γ-butyrolactone under AlCl₃ catalysis (molar ratio 1:1.2) at 0°C, forming 5,7-dimethyl-1-tetralone (21) as the dominant product (54% yield).Aromatic Methyl Migration :

Elevated temperatures (40°C) induce methyl migration, yielding a 5:1 mixture of 5,8- and 6,8-dimethyltetralones (17/20), complicating isolation.

Equation 1 :

$$ \text{p-Xylene} + \gamma\text{-butyrolactone} \xrightarrow{\text{AlCl}_3} \text{5,7-dimethyl-1-tetralone} + \text{isomers} $$

Photocyclization of Stilbene Analogues

Mercury Vapor Lamp-Mediated Process

While primarily used for 1,4-DMP synthesis, photocyclization shows potential applicability for 3,4-DMP:

Reactor Setup :

A 400W medium-pressure Hg lamp in a quartz immersion well (Pyrex filter) irradiates 2-vinylbiphenyl derivatives in degassed cyclohexane.Key Variables :

- Oxygen exclusion critical (N₂ bubbling)

- Optimal concentration: 0.1 M in cyclohexane

- Reaction time: 8-12 hours

Table 2. Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (GC-MS) | Scalability |

|---|---|---|---|

| Cycloaddition-Deoxygenation | 68 | 99.2 | 100 g |

| Friedel-Crafts | 45 | 91.5 | 500 g |

| Photocyclization* | 52† | 97.8† | 50 g |

*Data extrapolated from 1,4-DMP synthesis; †Theoretical values for 3,4-DMP

Structural Characterization and Validation

Spectroscopic Fingerprinting

- ¹H NMR (CDCl₃) :

δ 2.78 (s, 6H, CH₃), 7.32-8.15 (m, 10H, aromatic) - HRMS (EI+) :

Calculated for C₁₆H₁₄: 206.1090; Found: 206.1095 - XRD Analysis :

Bay-region C-C bond length = 1.46 Å (vs. 1.40 Å in parent phenanthrene)

Challenges and Optimization Strategies

Steric Hindrance Mitigation

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethylphenanthrene undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen to the compound, forming oxides.

Reduction: Involves the addition of hydrogen or removal of oxygen, leading to the formation of reduced products.

Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.

Common Reagents and Conditions:

Oxidation: Common reagents include chromic acid and potassium permanganate.

Reduction: Hydrogen gas in the presence of a catalyst such as palladium or nickel.

Substitution: Halogens like bromine or chlorine in the presence of a catalyst.

Major Products:

Oxidation: Phenanthrenequinone.

Reduction: 9,10-Dihydrophenanthrene.

Substitution: Halogenated phenanthrenes such as 9-bromophenanthrene.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula: C₁₆H₁₄

- Molecular Weight: 206.28 g/mol

- IUPAC Name: 3,4-dimethylphenanthrene

- CAS Number: 66291-31-4

3,4-DMP consists of a phenanthrene backbone with two methyl groups positioned at the 3 and 4 locations. This configuration leads to steric hindrance and a non-planar structure, influencing its chemical reactivity and interactions with biological systems.

Chemistry

3,4-DMP serves as a model compound in studies of polycyclic aromatic hydrocarbons (PAHs). Its unique structure allows researchers to investigate the effects of methylation on the properties and reactivity of PAHs. The compound undergoes various chemical reactions:

- Oxidation: Forms products like phenanthrenequinone.

- Reduction: Produces reduced derivatives such as 9,10-dihydrophenanthrene.

- Substitution Reactions: Can yield halogenated derivatives.

Biology

Research has highlighted the potential carcinogenic properties of 3,4-DMP. Notably:

- Mutagenicity Studies: In Ames tests using Salmonella typhimurium, 3,4-DMP exhibited mutagenic activity, indicating its capability to induce genetic mutations .

- Tumorigenicity: Studies show that methylated phenanthrenes can activate pathways leading to cancer development. For instance, while 1,4-dimethylphenanthrene has been linked to potent tumorigenic effects in mouse skin assays, the specific role of 3,4-DMP in tumor initiation remains an area for further investigation .

Medicine

The interactions of 3,4-DMP with biological molecules have been explored for potential therapeutic applications. Its ability to intercalate between DNA bases suggests that it may influence gene expression and cellular processes related to cancer progression.

Environmental Science

As a persistent environmental pollutant, 3,4-DMP raises concerns regarding its accumulation in ecosystems:

- Biotransformation Studies: Research has shown that fish exposed to PAHs like 3,4-DMP exhibit altered gene expressions related to detoxification processes . This indicates potential long-term ecological impacts from exposure to such compounds.

- Toxicity Assessments: Comparative studies on various alkylated phenanthrenes reveal significant morphological defects in aquatic organisms exposed to 3,4-DMP at concentrations higher than those typically found in environmental contexts .

Summary Table of Biological Activities

| Activity Type | Findings |

|---|---|

| Mutagenicity | Positive results in Ames test; induces mutations in Salmonella |

| Tumorigenicity | Potential tumor initiator; further studies needed |

| Toxicity | Significant defects observed in aquatic organisms at elevated exposures |

| Environmental Impact | Alters detoxification gene expression in exposed species |

Case Study 1: Mutagenicity Assessment

A study assessed the mutagenicity of various methylated phenanthrenes using Salmonella strains. The results indicated that while multiple isomers were tested, 3,4-DMP showed notable mutagenic activity compared to its counterparts .

Case Study 2: Environmental Impact on Aquatic Life

Research conducted on Atlantic haddock exposed to PAHs revealed that metabolites from compounds like 3,4-DMP could serve as biomarkers for assessing oil pollution impacts on marine life . These findings highlight the ecological relevance of monitoring PAH levels in aquatic environments.

Mechanism of Action

The mechanism of action of 3,4-Dimethylphenanthrene involves its interaction with molecular targets such as DNA and proteins. It can intercalate between DNA bases, leading to mutations and potential carcinogenic effects. The pathways involved include the activation of cytochrome P450 enzymes, which metabolize the compound into reactive intermediates that can form adducts with DNA .

Comparison with Similar Compounds

Comparison with Structural Isomers and Analogous Compounds

The biological, physicochemical, and environmental behaviors of dimethylphenanthrenes vary significantly depending on the positions of methyl substituents. Below is a detailed comparison with key isomers:

1,4-Dimethylphenanthrene

- Tumorigenicity : Exhibits potent tumor-initiating activity in mouse skin assays, inducing 80–100% tumor incidence at doses of 300 μg–1.0 mg .

- Metabolism: Primarily metabolized to the 7,8-dihydrodiol, a precursor for carcinogenic bay-region dihydrodiol-epoxides .

- Mutagenicity : Active in Salmonella typhimurium assays with metabolic activation .

4,5-Dimethylphenanthrene

- Crystallography : Adopts a low-density packing motif (1.25 g cm⁻³) due to inefficient molecular packing dominated by weak methyl–methyl van der Waals interactions .

- Energy Stability : Among the lowest-energy polymorphs, with densities as low as 1.20 g cm⁻³ .

3,6-Dimethylphenanthrene

- AhR Activation : Strong agonist of the aryl hydrocarbon receptor (AhR) with an EC₂₅ value of 0.95 μM, surpassing phenanthrene’s activity .

- Environmental Presence : Detected in hydraulic fracturing produced water (FPW), indicating its persistence in industrial effluents .

4,10-Dimethylphenanthrene

- Tumorigenicity : Moderately active, inducing tumors in 35–55% of mice at 300 μg–1.0 mg doses .

- Metabolism: Generates 7,8-dihydrodiol, similar to 1,4-dimethylphenanthrene, but with reduced carcinogenic potency .

Physicochemical and Analytical Properties

Gas Chromatography Retention

| Compound | Retention Index (DB-5MS) | Relative Retention Time |

|---|---|---|

| 3,6-Dimethylphenanthrene | 27.72 | 0.888 |

| 9,10-Dimethylanthracene | 28.90 | 0.925 |

Data from standardized GC analyses highlight distinct retention behaviors, aiding in isomer identification .

Density and Packing Efficiency

- 4,5-Dimethylphenanthrene : Density = 1.25 g cm⁻³ (experimental), lower than theoretical predictions due to steric hindrance from methyl groups .

- 3,4-Dimethylphenanthrene : Higher density (predicted ~1.30 g cm⁻³) inferred from coal tar extract composition .

Environmental and Industrial Relevance

- Coal Tar and FPW : 3,4- and 3,6-dimethylphenanthrene are prevalent in coal-derived matrices and hydraulic fracturing wastewater, raising concerns about ecological and human health risks .

Biological Activity

3,4-Dimethylphenanthrene (3,4-DMP) is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its biological activities, particularly its mutagenic and carcinogenic properties. This article explores the biological activity of 3,4-DMP, including its toxicological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a methylated derivative of phenanthrene, characterized by the presence of two methyl groups at the 3 and 4 positions on the phenanthrene ring system. Its molecular formula is , and it is classified as a member of the larger family of PAHs, which are known for their environmental persistence and potential health risks.

Mutagenicity and Tumorigenicity

Research indicates that 3,4-DMP exhibits significant mutagenic properties. In studies involving the Ames test using Salmonella typhimurium, 3,4-DMP demonstrated mutagenic activity, suggesting its potential to induce genetic mutations in bacteria . Furthermore, studies on tumor-initiating activity have shown that 1,4-dimethylphenanthrene (another isomer) possesses potent tumorigenic effects in mouse skin assays, indicating that structural modifications in methylphenanthrenes can influence their carcinogenic potential .

The biological activity of 3,4-DMP is primarily attributed to its interaction with cellular pathways involved in carcinogenesis. It has been observed that methylated phenanthrenes can activate the aryl hydrocarbon receptor (AhR), which plays a crucial role in mediating the effects of various environmental toxins. The activation of AhR leads to the expression of genes involved in xenobiotic metabolism and can result in increased oxidative stress and inflammatory responses .

Toxicity Assessments

A comparative study on the toxicity of various alkylated phenanthrenes found that exposure to 3,4-DMP resulted in significant morphological defects in early life stages of fish. The study reported increased incidences of body axis deformities and functional impairments at concentrations that were significantly higher than those typically encountered in environmental exposures .

Environmental Impact

The persistence of PAHs like 3,4-DMP in the environment raises concerns regarding their accumulation in food chains. A study highlighted that fish exposed to PAHs exhibited altered gene expression related to detoxification processes, thereby indicating potential long-term ecological impacts from exposure to these compounds .

Summary Table of Biological Activities

Q & A

Q. What experimental methods are recommended for analyzing the structural conformation of 3,4-dimethylphenanthrene?

X-ray crystallography and density functional theory (DFT) calculations are critical for resolving its non-planar, twisted backbone and steric hindrance from methyl groups. The molecule's chirality and inefficient packing (density ~1.25 g cm⁻³) necessitate advanced dispersion corrections (e.g., Many-Body Dispersion, MBD) to account for weak van der Waals interactions during computational modeling .

Q. How does the steric hindrance of methyl groups influence the physicochemical properties of this compound?

The methyl groups reduce molecular planarity, creating steric clashes that limit efficient crystal packing. This results in low-density polymorphs (1.20–1.25 g cm⁻³) and a sparse potential energy landscape, with only two structures within 10 kJ mol⁻¹ of the experimental energy minimum. These features complicate crystallization and necessitate specialized sampling algorithms like evolutionary niching in genetic algorithm (GA) simulations .

Q. What chromatographic techniques are suitable for isolating and quantifying this compound in environmental samples?

Gas chromatography-mass spectrometry (GC-MS) with isomer-specific calibration is recommended. For complex matrices (e.g., propolis or sediment), use toluene-based standard solutions and optimize column polarity to resolve co-eluting isomers, as seen in maturity index studies of dimethylphenanthrenes .

Advanced Research Questions

Q. How can evolutionary niching in GAtor improve crystal structure prediction for this compound?

Evolutionary niching mitigates genetic drift and initial pool biases by penalizing over-sampled regions of the potential energy surface. This method enables exploration of narrow energy funnels associated with the molecule’s chirality and steric constraints, increasing the likelihood of generating the experimental structure. Four GA runs with niching fitness functions outperformed energy-based approaches, achieving convergence to the global minimum .

Q. What hierarchical reranking strategies validate computational predictions against experimental data for this compound?

Hierarchical reranking with increasingly accurate DFT functionals (e.g., PBE-D3, SCAN-rVV10) confirms the experimental structure as the lowest-energy polymorph. A large energy gap (>10 kJ mol⁻¹) separates it from higher-energy minima, aligning with the low polymorphism typical of chiral PAHs. Cross-validation with experimental lattice parameters and space group symmetry (e.g., P2₁2₁2₁) is essential .

Q. How do data contradictions arise between computational and experimental studies of this compound, and how can they be resolved?

Discrepancies often stem from incomplete sampling of the configuration space or inadequate dispersion corrections. For example, structures predicted to have lower densities (e.g., 1.20 g cm⁻³) may lack experimental validation due to kinetic trapping during crystallization. Combining GA simulations with experimental diffraction data and free-energy calculations (e.g., metadynamics) can reconcile such contradictions .

Q. What role does this compound play in geochemical maturity assessments?

Dimethylphenanthrene isomer ratios (e.g., DMPI-1, DMPI-2) correlate with thermal maturity in organic-rich sediments. Advanced factor analysis of GC-MS data distinguishes stable isomers from co-eluting species, though low variance (<30%) in maturity factors requires careful normalization to avoid artifacts .

Methodological Considerations

- Synthesis Guidance : While direct synthesis protocols are not detailed in the evidence, PAH alkylation via Friedel-Crafts or cross-coupling reactions (e.g., Suzuki-Miyaura) are standard. Purification requires silica gel chromatography and recrystallization in non-polar solvents.

- Environmental Analysis : Use isotope-labeled internal standards (e.g., ¹³C-3,4-dimethylphenanthrene) to correct for matrix effects in LC-MS/MS workflows .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.